molecular formula C14H19N3O3 B8776810 N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide

N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B8776810
M. Wt: 277.32 g/mol
InChI Key: KTSUJQUIQBKZSV-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a piperidine ring, a nitrophenyl group, and a dimethylamino group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide typically involves the reaction of 4-nitrobenzoyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The piperidine ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of N,N-dimethyl-1-(4-aminophenyl)-4-Piperidinecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized piperidine derivatives.

Scientific Research Applications

N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-(4-nitrophenyl)methanamine
  • N,N-dimethyl-1-(4-nitrophenyl)ethanamine

Uniqueness

N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C14H19N3O3/c1-15(2)14(18)11-7-9-16(10-8-11)12-3-5-13(6-4-12)17(19)20/h3-6,11H,7-10H2,1-2H3

InChI Key

KTSUJQUIQBKZSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(4-nitrophenyl)piperidine-4-carboxylic acid, (CH3)2NH (2.37 g, 29.06 mmol), HATU (11.05 g, 29.06 mmol) and DIPEA (7.51 g, 58.12 mmol) in 30 mL of THF, was stirred at room temperature overnight. The mixture was added to 20 mL of water, extracted with EA, washed with water and brine, dried over Na2SO4. The volatiles were removed in vacuo to give 4.2 g of N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide. MS (m/z)=278 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
11.05 g
Type
reactant
Reaction Step One
Name
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dimethylamine (2.0 M solution in tetrahydrofuran, 2 mL) is added to 1-(4-nitrophenyl)piperidine-4-carboxylic acid chloride hydrochloride (0.15 g, 0.5 mmol). When the combined compounds fully reacted, the reaction mixture is concentrated under reduced pressure, then taken up in methanol. Water is added and the resulting solid is collected to give 1-(4-nitro-phenyl)-piperidine-4-carboxylic acid dimethylamide, which is used without further purification in the subsequent step.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1-(4-nitrophenyl)piperidine-4-carboxylic acid chloride hydrochloride
Quantity
0.15 g
Type
reactant
Reaction Step One

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